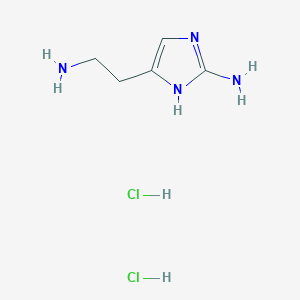

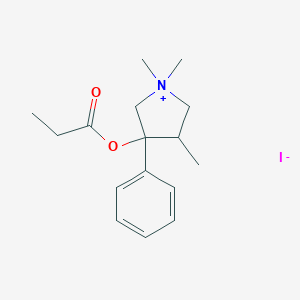

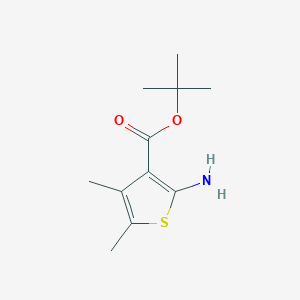

Tert-butyl 2-amino-4,5-dimethylthiophene-3-carboxylate

Overview

Description

Tert-butyl 2-amino-4,5-dimethylthiophene-3-carboxylate is a chemical compound1. However, there is limited information available about this specific compound. It’s important to note that the compound is related to other tert-butyl compounds and thiophene derivatives, which are often used in various chemical and industrial applications23.

Synthesis Analysis

The synthesis of thiophene derivatives has been a topic of interest in recent years4. However, the specific synthesis process for Tert-butyl 2-amino-4,5-dimethylthiophene-3-carboxylate is not readily available in the literature. It’s possible that it could be synthesized through methods similar to those used for related compounds, but without specific information, it’s difficult to provide a detailed synthesis analysis4.

Molecular Structure Analysis

The molecular structure of Tert-butyl 2-amino-4,5-dimethylthiophene-3-carboxylate is not readily available from the search results. However, the structure of related compounds can be found in various databases5.Chemical Reactions Analysis

The specific chemical reactions involving Tert-butyl 2-amino-4,5-dimethylthiophene-3-carboxylate are not detailed in the available literature. However, tert-butyl compounds and thiophene derivatives are known to participate in a variety of chemical reactions6.Physical And Chemical Properties Analysis

The physical and chemical properties of Tert-butyl 2-amino-4,5-dimethylthiophene-3-carboxylate are not readily available from the search results. However, related compounds often have properties that can be predicted based on their molecular structure7.Scientific Research Applications

Synthesis of Biologically Active Compounds : Tert-butyl derivatives are important intermediates in the synthesis of biologically active compounds, particularly in the field of medicinal chemistry. For instance, tert-Butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate is utilized in synthesizing benziimidazole compounds, which have notable biological activities (Liu Ya-hu, 2010).

Novel Synthetic Compounds and Structures : These compounds are used in creating unique synthetic structures. For example, tert-butyl 3-oxo-2-oxa-5-azabicyclo(2.2.2)octane-5-carboxylate, a novel compound with a unique bicyclo[2.2.2]octane structure, was synthesized and studied for its molecular structure (T. Moriguchi et al., 2014).

Applications in Asymmetric Synthesis : Tert-butyl derivatives are also significant in asymmetric synthesis. An efficient stereoselective synthesis of six stereoisomers of 3, 4-diaminocyclohexane carboxamide, a key intermediate for synthesizing factor Xa inhibitors, demonstrates this application (Xin Wang et al., 2017).

Synthesis of Protected Amino Acids : These compounds are involved in the synthesis of protected amino acids, which are crucial for developing pharmaceuticals. For example, copper-catalyzed Grignard reagents are used to synthesize protected α-amino acids with tert-butyl derivatives (J. Baldwin et al., 1996).

Use in Polymer Chemistry : Tert-butyl derivatives have applications in polymer chemistry, particularly in creating high-performance materials. Ortho-linked polyamides derived from 4-tert-butylcatechol, for example, exhibit high thermal stability and are suitable for making transparent, flexible, and tough films (S. Hsiao et al., 2000).

Safety And Hazards

The safety and hazards associated with Tert-butyl 2-amino-4,5-dimethylthiophene-3-carboxylate are not specified in the available literature. However, safety data sheets for related compounds provide information on potential hazards, safe handling procedures, and emergency response guidelines8.

Future Directions

Given the limited information available on Tert-butyl 2-amino-4,5-dimethylthiophene-3-carboxylate, future research could focus on elucidating its synthesis, chemical properties, and potential applications. This could involve experimental studies to determine its physical and chemical properties, computational modeling to predict its behavior, and application-based research to explore its potential uses.

Please note that this analysis is based on the information available and may not be fully comprehensive due to the limited information on the specific compound Tert-butyl 2-amino-4,5-dimethylthiophene-3-carboxylate. For a more detailed and specific analysis, consulting a specialist or conducting further research is recommended.

properties

IUPAC Name |

tert-butyl 2-amino-4,5-dimethylthiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2S/c1-6-7(2)15-9(12)8(6)10(13)14-11(3,4)5/h12H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WETGDVFITDZHRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(=O)OC(C)(C)C)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70443440 | |

| Record name | tert-Butyl 2-amino-4,5-dimethylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70443440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 2-amino-4,5-dimethylthiophene-3-carboxylate | |

CAS RN |

108354-76-3 | |

| Record name | tert-Butyl 2-amino-4,5-dimethylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70443440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.